molecular formula C11H19N3O4S2 B15332692 N-Boc-2-(2-hydroxy-2-propyl)thiazole-5-sulfonimidamide

N-Boc-2-(2-hydroxy-2-propyl)thiazole-5-sulfonimidamide

Cat. No.: B15332692
M. Wt: 321.4 g/mol
InChI Key: JPKKVDODMSTAEN-UHFFFAOYSA-N
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Description

N-Boc-2-(2-hydroxy-2-propyl)thiazole-5-sulfonimidamide is a specialized sulfonimidamide derivative featuring a thiazole ring substituted with a 2-hydroxy-2-propyl group at position 2 and a tert-butoxycarbonyl (Boc)-protected sulfonimidamide moiety at position 3. The Boc group serves as a protective group for amines, enhancing stability during synthetic modifications .

Properties

Molecular Formula

C11H19N3O4S2

Molecular Weight

321.4 g/mol

IUPAC Name

tert-butyl N-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-5-yl]sulfonimidoyl]carbamate

InChI

InChI=1S/C11H19N3O4S2/c1-10(2,3)18-9(15)14-20(12,17)7-6-13-8(19-7)11(4,5)16/h6,16H,1-5H3,(H2,12,14,15,17)

InChI Key

JPKKVDODMSTAEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NS(=N)(=O)C1=CN=C(S1)C(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-(2-hydroxy-2-propyl)thiazole-5-sulfonimidamide typically involves multiple steps. The starting materials often include thiazole derivatives and sulfonimidamide precursors. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions usually involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-(2-hydroxy-2-propyl)thiazole-5-sulfonimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

N-Boc-2-(2-hydroxy-2-propyl)thiazole-5-sulfonimidamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-Boc-2-(2-hydroxy-2-propyl)thiazole-5-sulfonimidamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and sulfonimidamide groups. These interactions may modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues

The compound shares key functional groups with several N-Boc-protected sulfonamides and heterocycles. Key structural comparisons include:

Compound Name Core Structure Substituents Key Functional Groups Reference
N-Boc-2-(2-hydroxypropyl)benzenesulfonamide (2i) Benzene ring 2-hydroxypropyl at position 2 Boc-protected sulfonamide, hydroxyl group
N-Boc-2-(2-hydroxybutyl)benzenesulfonamide (2j) Benzene ring 2-hydroxybutyl at position 2 Boc-protected sulfonamide, hydroxyl group
N-Boc-2-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide (2k) Benzene ring 2-cyclohexyl-2-hydroxyethyl at position 2 Boc-protected sulfonamide, hydroxyl group
N-Boc-2-hydroxymethyl-6-vinylpiperidine (cis/trans-1b) Piperidine ring Hydroxymethyl and vinyl groups Boc-protected amine, hydroxymethyl

Key Differences :

  • Core Heterocycle : The thiazole ring in the target compound introduces sulfur and nitrogen atoms, enhancing electronic diversity compared to benzene or piperidine-based analogs. This may influence reactivity in cross-coupling or nucleophilic substitution reactions .

Example :

  • N-Boc-2-(2-hydroxypropyl)benzenesulfonamide (2i) is synthesized via lithiation of N-Boc-o-toluenesulfonamide with BuLi, followed by reaction with acetaldehyde and purification via silica gel chromatography .

Challenges for the Target Compound :

Stability and Reactivity
  • Configurational Stability : N-Boc-protected lithium intermediates (e.g., N-Boc-2-lithio-2-aryl-pyrrolidines) exhibit temperature-dependent stereochemical stability. For example, N-Boc-2-lithio-2-arylpiperidines retain configuration at -80°C in diethyl ether but racemize at higher temperatures .
  • Solvent Effects: Polar solvents like THF accelerate enantiomerization of lithiated intermediates, while nonpolar solvents enhance stability .

Implications for the Target Compound :

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